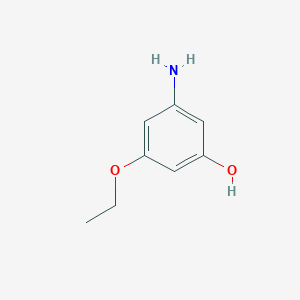

3-Amino-5-ethoxyphenol

Description

3-Amino-5-ethoxyphenol (IUPAC name: this compound) is a phenolic derivative featuring an amino group (-NH₂) at position 3 and an ethoxy group (-OCH₂CH₃) at position 5. Its molecular formula is C₈H₁₁NO₂, with an average molecular mass of 153.18 g/mol (calculated by adjusting the methoxy analog’s mass from ). The ethoxy group confers moderate electron-donating effects, influencing solubility and reactivity.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-5-ethoxyphenol |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2,9H2,1H3 |

InChI Key |

LCIFSWPLOBTXMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethoxyphenol typically involves the nitration of 5-ethoxyphenol followed by reduction of the nitro group to an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting 3-nitro-5-ethoxyphenol is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation instead of chemical reduction can also be employed to achieve a more environmentally friendly and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-ethoxyphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3-nitroso-5-ethoxyphenol or 3-nitro-5-ethoxyphenol.

Reduction: Formation of this compound from nitro derivatives.

Substitution: Formation of halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

3-Amino-5-ethoxyphenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs include:

*Calculated based on methoxy analog () with ethoxy mass adjustment.

Physicochemical and Reactivity Differences

- In contrast, 3-Amino-5-nitrophenol’s nitro group increases polarity but reduces solubility in non-polar solvents . The hydrochloride salt of 6-Amino-3-ethylphenol () demonstrates superior aqueous solubility due to ionic character .

- Acidity: Electron-withdrawing groups (e.g., -NO₂ in 3-Amino-5-nitrophenol) lower the pKa of the phenolic -OH, making it more acidic (~7.1) than this compound (estimated pKa ~9.5–10.5) .

- Synthetic Accessibility: this compound derivatives are synthesized via Pd/C-catalyzed hydrogenation and trityl protection (), whereas nitro analogs require nitration and subsequent reduction steps .

Research Findings and Key Insights

- Anti-Proliferative Activity : Ethoxyphenyl-acetamide derivatives () showed IC₅₀ values <1 μM in cancer cell lines, highlighting the role of ethoxy groups in enhancing bioactivity .

- Synthetic Challenges : Nitro analogs () require stringent safety protocols due to explosive risks, unlike ethoxy/methoxy derivatives .

Biological Activity

3-Amino-5-ethoxyphenol, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities, including antimicrobial and antioxidant properties. This article synthesizes available research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its amino group and ethoxy substituent on the phenolic ring. The molecular formula is C9H13NO2, with a molecular weight of 167.21 g/mol. The compound exhibits unique chemical properties that contribute to its biological activities.

Target of Action

Research indicates that this compound may interact with various cellular targets, influencing inflammatory pathways and microbial growth. Methoxyphenolic compounds have been shown to exhibit anti-inflammatory activity by modulating the production of inflammatory mediators in human airway cells.

Mode of Action

The compound likely acts through inhibition of specific enzymes involved in inflammatory processes. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:

- Bacterial Activity : The compound has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Fungal Activity : It has also shown effectiveness against common fungal strains, indicating its utility in treating fungal infections.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- In Vitro Studies : In a laboratory setting, this compound was tested for its cytotoxic effects on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential antitumor effects .

- Animal Models : Animal studies have revealed that administration of the compound can significantly reduce tumor growth in xenograft models, supporting its role as a potential anticancer agent .

The compound's biochemical profile includes:

- High Gastrointestinal Absorption : It is reported to have high bioavailability when administered orally.

- Blood-Brain Barrier Permeability : This property suggests potential applications in treating central nervous system disorders.

Molecular Mechanism

At the molecular level, this compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.

- Gene Expression Modulation : The compound influences gene expression related to inflammation and oxidative stress responses.

Comparison with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Amino-4-methoxyphenol | Methoxy group at position 4 | Antimicrobial |

| 3-Amino-2-methoxyphenol | Methoxy group at position 2 | Antioxidant |

| 4-Amino-5-methoxyphenol | Amino group at position 4 | Anticancer |

This compound stands out due to the specific positioning of its functional groups, which enhances its reactivity and biological efficacy compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.